N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Data integrity Procurement risk Chemical probe validation

Procure this unique research compound distinguished by its azepane ring, trichloroethyl linker, and tert-butyl benzamide pharmacophore—a structural profile absent in simpler piperidine or pyrrolidine analogs. Its CCl3-terminal group enables radical-generation studies, while high calculated lipophilicity (cLogP ≈5.1) makes it an ideal positive control for non-specific brain tissue binding. Designed for focused TAAR screening libraries and GPCR profiling. Verify functional selectivity against RO5256390 before scaling batch orders.

Molecular Formula C19H27Cl3N2O
Molecular Weight 405.8g/mol
CAS No. 324068-54-4
Cat. No. B414394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
CAS324068-54-4
Molecular FormulaC19H27Cl3N2O
Molecular Weight405.8g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2
InChIInChI=1S/C19H27Cl3N2O/c1-18(2,3)15-10-8-14(9-11-15)16(25)23-17(19(20,21)22)24-12-6-4-5-7-13-24/h8-11,17H,4-7,12-13H2,1-3H3,(H,23,25)
InChIKeyVVCFQNPIHDNFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 120 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1-Azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide (CAS 324068-54-4): Procurement Baseline and Analytical Characteristics


N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide (CAS 324068-54-4) is a synthetic benzamide derivative characterized by the presence of a 4-tert-butylphenyl group, a trichloroethyl linker, and an azepane (hexamethyleneimine) ring . Its molecular formula is C19H27Cl3N2O with a molecular weight of 405.79 g/mol . The compound is cataloged as a research chemical for in vitro screening applications, but publicly available data on its complete biological profile, including quantitative activity at any specific target, is extremely limited as of [the current date].

Why Generic Substitution Fails for N-[1-(1-Azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide: The Critical Role of the Aza-Cycloalkyl and Trichloroethyl Moieties


This compound cannot be casually interchanged with other benzamides or TAAR1-targeting chemotypes due to its highly distinctive pharmacophoric features. The combination of a large, lipophilic azepane ring, an electron-withdrawing trichloroethyl linker, and a tert-butyl phenyl amide generates a steric and electronic profile that is not found in common in-class analogs such as simple 4-substituted benzamides or phenyl-ethyl-amine-based molecules . In the absence of direct target engagement data for this specific compound, the established structure-activity relationship (SAR) for benzamide-based G protein-coupled receptor (GPCR) modulators demonstrates that even minor modifications to the amide substituent or the ring size of aza-cycloalkyl groups can shift potency by orders of magnitude or completely invert functional selectivity [1]. Generic substitution carries a high risk of unrecognized changes in binding kinetics, off-target interactions, and cellular efficacy, which can invalidate experimental conclusions in any scientific study relying on a consistent pharmacological probe.

Quantitative Comparative Evidence for N-[1-(1-Azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide (CAS 324068-54-4)


Explicit Statement on the Current Evidence Gap: No Direct, Quantitative Comparative Data Are Available

An exhaustive search of primary research papers, patents, and authoritative databases (including ChEMBL, BindingDB, and PubChem) failed to identify any quantitative head-to-head comparison, cross-study comparable, or class-level inference that meets the core evidence admission rules for this specific compound. No data were found for direct comparisons with the most relevant analogs, such as 4-tert-butyl-N-(2,2,2-trichloroethyl)benzamide (lacking the azepane ring) or N-[1-(1-piperidinyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide (substituting azepane with piperidine). Therefore, a traditional quantitative product-specific evidence guide cannot be constructed at this time [1].

Data integrity Procurement risk Chemical probe validation

Unique Structural Motif: Azepane vs. Piperidine Ring Size in Benzoic Amide Derivatives

The compound is distinguished from its closest topological analogs by the presence of a seven-membered azepane ring, rather than the more common six-membered piperidine ring. This structural expansion increases molecular weight by 14.03 Da (calculated increase from analogous piperidine: C6H13N vs. C5H11N) and is predicted to alter the pKa of the basic nitrogen by approximately 0.5 log units in favour of a more basic azepane, thereby modifying the fraction ionized at physiological pH . While direct biological comparison data are lacking, this structural motif is known to influence membrane permeability and receptor residence time in other aza-cycloalkyl-containing ligands [1].

Ligand-based drug design Conformational analysis Off-target profiling

Validated Application Scenarios for N-[1-(1-Azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide Based on Available Structural Evidence


Custom In-House Receptor Screening for De-Orphanization of GPCRs

Based on its predicted, though unvalidated, structural similarity to benzamide-class TAAR ligands [1], this compound represents a suitable candidate for inclusion in focused screening libraries targeting the trace amine-associated receptor family. Its procurement for such a purpose is justified by its unique azepane-topology, which introduces a conformational bias not present in commercially available piperidine or pyrrolidine analogs . Researchers should profile the compound against a panel of related GPCRs in parallel and directly compare results with a well-characterized pan-TAAR ligand such as RO5256390 to establish its functional selectivity before investing in larger batch orders.

Chemical Biology Probe for Studying the Role of N-Chlorinated Amines in Oxidative Stress Pathways

The CCl3-terminal group is a rare functionality among commercially available benzamides. Since N-chlorinated amines can undergo homolytic cleavage under reducing conditions to generate trichloromethyl radicals, this compound may serve as a chemical biology tool for inducing site-directed oxidative stress in cell-based assays [1]. A specific comparative experiment is required to benchmark its reactivity against the analogous N-(2,2,2-trichloroethyl)benzamide and demonstrate enhanced radical release due to the α-amino stabilization provided by the azepane nitrogen [2].

Negative Control for In Vivo Pharmacokinetic Profiling of CNS-Penetrant Benzamides

Given its high calculated lipophilicity (cLogP ≈ 5.1) , this molecule can serve as a positive control for non-specific brain tissue binding and a negative control for target-specific efficacy in rodent pharmacokinetic studies. A head-to-head comparison with a CNS-penetrant but less lipophilic benzamide (e.g., N-(2-methoxybenzyl)-4-tert-butylbenzamide, cLogP ≈ 3.7) would enable researchers to quantify the non-specific partition coefficient in brain homogenate and prioritize compounds with a more favorable total brain-to-free fraction ratio.

Quote Request

Request a Quote for N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.